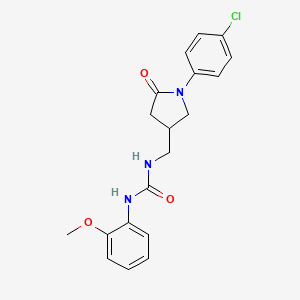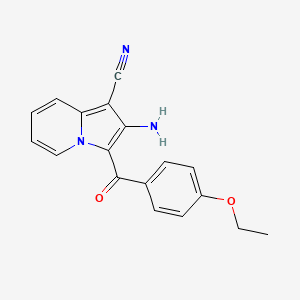
2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile is a chemical compound with the molecular formula C18H17N3O3 . It is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have a variety of potential biological activities and some with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
The synthesis of indolizine derivatives has been the focus of many researchers. Traditional methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have been developed in the last ten years . These include radical-induced synthetic approaches, which are efficient for heterocycle construction, C–C or C–X bond construction, and offer high atom- and step-economy .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a total of 33 bonds, including 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Applications De Recherche Scientifique
1. Biological Activity in Heterocyclic Compounds
2-Ethoxymethylene-3-oxobutanenitrile, closely related to the structure of 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile, shows biological activity against bacteria, filamentous fungi, and tumor HeLa cells (Černuchová et al., 2005). This suggests potential research applications of similar compounds in the field of antimicrobial and anticancer studies.
2. Catalyst-Free Synthesis in Green Chemistry
The compound is involved in a catalyst-free combinatorial library synthesis of novel derivatives, emphasizing its role in green chemistry applications (Kumaravel & Vasuki, 2009). This method is notable for its environmental benefits and potential in synthesizing diverse chemical libraries.
3. Photoluminescence Properties
Research has been conducted on 6-Amino-8-cyanobenzo[1,2-b]indolizines, which share a similar structure, demonstrating unusual blue-shifted acid-responsive photoluminescence behavior (Outlaw et al., 2016). This highlights the potential of such compounds in developing new photoluminescent materials with tunable properties.
4. Antimicrobial Activities of Derivatives
Derivatives of similar compounds have shown antimicrobial activities, indicating the importance of this chemical structure in developing new antimicrobial agents (Mohamed et al., 2012).
5. Synthesis of Various Heterocyclic Systems
The related chemical structure has been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis and the potential for creating a wide range of biologically active compounds (Drescher et al., 1991).
6. Potential Inhibition of HIV-1
Triazenopyrazole derivatives synthesized from similar compounds have shown moderate activity against HIV-1, suggesting a potential application in antiviral research (Larsen et al., 1999).
7. Synthesis of Pyrazole Derivatives
The compound has been used in the synthesis of pyrazole-4-carbonitrile derivatives, which may possess interesting biological properties (Abdallah, 2007).
Propriétés
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-23-13-8-6-12(7-9-13)18(22)17-16(20)14(11-19)15-5-3-4-10-21(15)17/h3-10H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCOVQFKDFODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
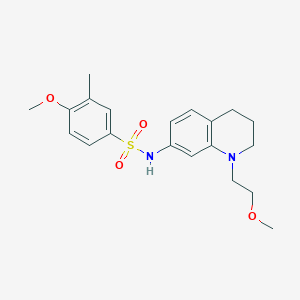
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)
![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2665012.png)
![4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2665015.png)
![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2665017.png)


![benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2665022.png)
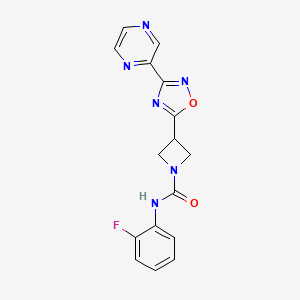
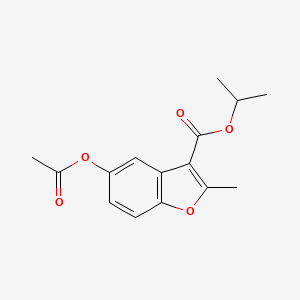

![N-(3,5-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2665028.png)
